molecular formula C35H36N2O8S B2516703 ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-75-0

ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B2516703
CAS No.: 392242-75-0
M. Wt: 644.74
InChI Key: ZNRBSGBDGPOFEY-UHFFFAOYSA-N
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Description

Ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex indole derivative characterized by a benzo[g]indole core substituted with a phenyl group at position 1, a methyl group at position 2, and a sulfamoylbenzoyloxy moiety at position 3. The sulfamoyl group is further functionalized with two 2-methoxyethyl chains, enhancing solubility and modulating electronic properties.

Properties

IUPAC Name

ethyl 5-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N2O8S/c1-5-44-35(39)32-24(2)37(26-11-7-6-8-12-26)33-29-14-10-9-13-28(29)31(23-30(32)33)45-34(38)25-15-17-27(18-16-25)46(40,41)36(19-21-42-3)20-22-43-4/h6-18,23H,5,19-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRBSGBDGPOFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCOC)CCOC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. The compound's structure suggests a multifaceted mechanism of action, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole Core : A bicyclic structure known for its biological activity.
  • Sulfamoyl Group : Imparts potential antibacterial properties.
  • Carboxylate Ester : May enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including the one , exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can outperform traditional antibiotics against various bacterial strains:

Compound MIC (μM) Target Bacteria
Compound 5d37.9 - 113.8Staphylococcus aureus
Compound 5g<100Pseudomonas aeruginosa
Ethyl CompoundNot specifiedBroad-spectrum activity

A study highlighted that certain indole derivatives demonstrated superior activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Anticancer Activity

The compound’s potential anticancer properties are attributed to its ability to inhibit cell proliferation in various cancer cell lines. Research has shown that related indole derivatives can exhibit cytotoxicity against cancer cells:

Cell Line IC50 (μM) Effect
A549 (Lung Cancer)2.4Significant inhibition
HepG2 (Liver Cancer)3.8Moderate inhibition
MCF-7 (Breast Cancer)5.1Lower inhibition

These findings suggest that the compound may interfere with critical cellular processes, leading to apoptosis in cancer cells .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with DNA : Indoles can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds, revealing promising results:

  • Antimicrobial Efficacy : A study demonstrated that certain benzo[g]indole derivatives exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of conventional antibiotics .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of indole derivatives on human cancer cell lines, reporting IC50 values indicating potent activity against A549 and HepG2 cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural uniqueness lies in its benzo[g]indole core and bis(2-methoxyethyl)sulfamoyl substituent. Below is a comparison with analogous indole derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate Benzo[g]indole - 2-Methyl, 1-phenyl
- 5-(4-(bis(2-methoxyethyl)sulfamoyl)benzoyloxy
~650 (estimated) High polarity from methoxyethyl groups; extended aromatic system for binding
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole - 5-Fluoro, 2-carboxamide
- 4-Benzoylphenyl
359.12 Fluorine enhances electronegativity; benzoylphenyl aids lipophilicity
Ethyl 5-hydroxy-2-(2-methyl-1H-indol-3-yl)benzofuran-3-carboxylate Benzofuran-indole hybrid - 2-Methylindole
- 5-Hydroxybenzofuran
~335 (estimated) Hybrid scaffold with dual aromatic systems; hydroxyl group for hydrogen bonding
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole - Phenylsulfonyl
- 2,4-Difluorophenyl
~450–500 (estimated) Sulfonyl and fluorine groups enhance metabolic stability

Physicochemical Properties

Property Target Compound N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Triazole Derivatives
Melting Point High (>250°C estimated) 249–250°C 233–250°C (varies with substituents)
Solubility Moderate in polar solvents Low in water; soluble in DMSO/CHCl₃ Low in water; soluble in DMF/EtOAc
Chromatographic Behavior Lower Rf (polar groups) Rf = 0.67 (CHCl₃/MeOH 94:6) Rf = 0.77 (CHCl₃/MeOH 94:6)

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